![molecular formula C19H16FN3O2 B2625550 N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034449-63-1](/img/structure/B2625550.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide
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Description
N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ML240 and is a selective inhibitor of the transcription factor c-Myc.
Scientific Research Applications
Biologically Active Molecules
Bipyridine and its derivatives are known to be used as biologically active molecules . They can interact with biological systems, potentially leading to therapeutic effects. However, the specific biological activities of “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” would need to be investigated through further research.
Ligands for Catalysts
Bipyridines are widely used as ligands in transition-metal catalysis . They can form complexes with various metals, facilitating a variety of chemical reactions. This compound, with its unique structure, could potentially serve as a novel ligand for catalysis.
Photosensitizers
Bipyridine derivatives are often used as photosensitizers . These compounds can absorb light and transfer energy to other molecules, making them useful in applications such as solar energy conversion and photodynamic therapy.
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” could potentially be modified to form a viologen, opening up applications in areas like electrochromic devices and redox flow batteries.
Supramolecular Architectures
Bipyridines can form supramolecular structures through non-covalent interactions . The specific structure of “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” might allow it to form unique supramolecular architectures, which could have applications in areas like nanotechnology and materials science.
Synthesis Methods
The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling . The synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” could potentially involve these methods, making it relevant to research in synthetic chemistry.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-7-5-14(9-16(18)20)19(24)23-11-13-4-6-17(22-10-13)15-3-2-8-21-12-15/h2-10,12H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUBJHNIZTDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide |
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